molecular formula C7H5KO5 B1488103 Potassium phloroglucinol carboxylate CAS No. 91313-55-2

Potassium phloroglucinol carboxylate

Cat. No.: B1488103
CAS No.: 91313-55-2
M. Wt: 208.21 g/mol
InChI Key: ATZCBTVJPCQLKE-UHFFFAOYSA-M
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Description

Potassium phloroglucinol carboxylate is a chemical compound with the molecular formula C7H6O5K. This compound is known for its unique chemical properties and has various applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phloroglucinol carboxylate can be synthesized through the reaction of phloroglucinol with potassium hydroxide in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The compound is then isolated and purified using industrial-scale techniques such as filtration, centrifugation, and drying.

Chemical Reactions Analysis

Types of Reactions: Potassium phloroglucinol carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce hydroxylated derivatives or fully reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Potassium phloroglucinol carboxylate has diverse applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

  • Medicine: this compound has shown promise in medical research for its antioxidant and anti-inflammatory properties.

  • Industry: It is employed in various industrial applications, such as in the production of dyes, pigments, and other chemical products.

Mechanism of Action

Potassium phloroglucinol carboxylate is similar to other trihydroxybenzoic acid derivatives, such as gallic acid and pyrogallol. it is unique in its potassium salt form, which influences its solubility and reactivity. The compound's distinct chemical structure and properties make it a valuable tool in scientific research and industrial applications.

Comparison with Similar Compounds

  • Gallic acid

  • Pyrogallol

  • Phloroglucinol

Properties

IUPAC Name

potassium;(3,5-dihydroxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZCBTVJPCQLKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phloroglucinol carboxylate
Reactant of Route 2
Potassium phloroglucinol carboxylate
Reactant of Route 3
Potassium phloroglucinol carboxylate
Reactant of Route 4
Potassium phloroglucinol carboxylate
Reactant of Route 5
Reactant of Route 5
Potassium phloroglucinol carboxylate
Reactant of Route 6
Potassium phloroglucinol carboxylate

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